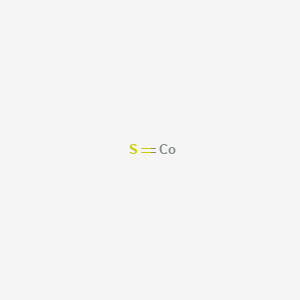

硫化コバルト

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt sulfide is a term used to describe a group of chemical compounds with the general formula Co_xS_y. These compounds are characterized by their black, semiconducting nature, and are typically insoluble in water. Well-known species include CoS, CoS_2, Co_3S_4, and Co_9S_8. Cobalt sulfides are significant due to their occurrence as minerals and their applications in various industrial processes .

Synthetic Routes and Reaction Conditions:

Solution-Based Synthesis: Cobalt sulfide can be synthesized by reacting cobalt salts with sulfide ions in aqueous solutions. For example, cobalt chloride can be reacted with sodium sulfide under controlled conditions to produce cobalt sulfide.

Solvothermal Method: This involves dissolving cobalt salts in a solvent and heating the solution in a sealed vessel.

One-Pot Spray Pyrolysis: This method involves spraying a solution containing cobalt and sulfur precursors into a heated chamber, where rapid thermal decomposition occurs, forming cobalt sulfide microspheres.

Industrial Production Methods:

Roasting and Extraction: Cobalt sulfide minerals are roasted in the presence of oxygen to convert them into cobalt oxide, which is then leached with sulfuric acid to extract cobalt.

Types of Reactions:

Oxidation: Cobalt sulfide can undergo oxidation to form cobalt oxide.

Reduction: Cobalt sulfide can be reduced to metallic cobalt under high-temperature conditions, often in the presence of reducing agents like hydrogen gas.

Substitution: Cobalt sulfide can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide under elevated temperatures.

Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Involves reagents like halogen gases or other chalcogenides under controlled conditions.

Major Products:

Oxidation: Produces cobalt oxide.

Reduction: Produces metallic cobalt.

Substitution: Produces various cobalt chalcogenides or halides.

科学的研究の応用

Cobalt sulfide has a wide range of applications in scientific research due to its unique properties:

作用機序

Target of Action

Cobalt sulfide is a chemical compound with a formula of Co_xS_y . It has been widely used in various application fields due to its lower price, abundant raw materials, and considerable reactive activity with relatively higher electrical conductivity, weaker metal–sulfur bonds, and better thermal stability . The primary targets of cobalt sulfide are the electrochemical and photocatalytic processes .

Mode of Action

Cobalt sulfide interacts with its targets through its unique optical, electrical, and magnetic properties . In the field of photocatalysis, cobalt sulfide acts as a co-catalyst, combined with host semiconductors for photocatalytic degradation . In electrochemical processes, cobalt sulfide acts as an electrocatalyst . For instance, the oxidation and subsequent sulfidation of bulk cobalt sulfide are exploited so that its composition and porous structure are manipulated to make bulk CoS_x as active as the state-of-the-art IrO_2 catalyst .

Biochemical Pathways

The dissolution of metal sulfides, including cobalt sulfide, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility. The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

It’s important to note that the properties of cobalt sulfide, such as its insolubility in water and its stability, may affect its bioavailability .

Result of Action

The result of cobalt sulfide’s action depends on its application. In photocatalysis, cobalt sulfide can enhance the degradation rate of certain substances . In electrocatalysis, cobalt sulfide can improve the efficiency of reactions, such as the oxygen evolution reaction . In the context of metal sulfide dissolution, cobalt sulfide contributes to the mobilization of metal cations from almost insoluble ores .

Action Environment

The action of cobalt sulfide can be influenced by various environmental factors. For instance, the Co–S coordination environment can significantly affect the morphological and structural properties of the electrode and its electrochemical performance . Moreover, the concentration of certain ions in the solution, such as HPO_42−, can affect the efficiency of cobalt sulfide in certain reactions .

類似化合物との比較

Cobalt sulfide can be compared with other transition metal sulfides such as nickel sulfide, iron sulfide, and copper sulfide:

Nickel Sulfide: Similar in catalytic properties but has different electronic and structural characteristics.

Iron Sulfide: Often used in similar applications but has lower catalytic efficiency compared to cobalt sulfide.

Copper Sulfide: Used in similar industrial applications but differs in its electrochemical properties and stability.

Cobalt sulfide stands out due to its higher conductivity, better stability, and enhanced catalytic performance, making it a preferred choice in many applications .

特性

CAS番号 |

1317-42-6 |

|---|---|

分子式 |

CoS |

分子量 |

91.00 g/mol |

IUPAC名 |

cobalt(2+);sulfide |

InChI |

InChI=1S/Co.S/q+2;-2 |

InChIキー |

INPLXZPZQSLHBR-UHFFFAOYSA-N |

SMILES |

S=[Co] |

正規SMILES |

[S-2].[Co+2] |

Color/Form |

Black amorphous powde |

密度 |

5.45 g/cu cm 5.5 g/cm³ |

melting_point |

1117 °C >1116 °C |

Key on ui other cas no. |

1317-42-6 |

物理的記述 |

OtherSolid; PelletsLargeCrystals GREY POWDER OR REDDISH-SILVERY CRYSTALS. |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

1317-42-6 (Parent) |

溶解性 |

Insoluble in water 0.00038 g/100 cc H2O at 18 °C Soluble in acid Solubility in water: none |

同義語 |

cobalt sulfide cobalt sulphide cobaltous disulfide cobaltous sulfide jaipurite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)